molecular formula C21H29N5O B6803824 N-[1-(2,4-dimethylphenyl)pyrazol-4-yl]-4-pyrrolidin-3-ylpiperidine-1-carboxamide

N-[1-(2,4-dimethylphenyl)pyrazol-4-yl]-4-pyrrolidin-3-ylpiperidine-1-carboxamide

Cat. No.: B6803824
M. Wt: 367.5 g/mol
InChI Key: QNACZJCDKHKWNU-UHFFFAOYSA-N
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Description

N-[1-(2,4-dimethylphenyl)pyrazol-4-yl]-4-pyrrolidin-3-ylpiperidine-1-carboxamide is a complex organic compound featuring a pyrazole ring substituted with a 2,4-dimethylphenyl group, a pyrrolidine ring, and a piperidine ring

Properties

IUPAC Name

N-[1-(2,4-dimethylphenyl)pyrazol-4-yl]-4-pyrrolidin-3-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-15-3-4-20(16(2)11-15)26-14-19(13-23-26)24-21(27)25-9-6-17(7-10-25)18-5-8-22-12-18/h3-4,11,13-14,17-18,22H,5-10,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNACZJCDKHKWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(C=N2)NC(=O)N3CCC(CC3)C4CCNC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dimethylphenyl)pyrazol-4-yl]-4-pyrrolidin-3-ylpiperidine-1-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, which is then functionalized with a 2,4-dimethylphenyl group. The pyrrolidine and piperidine rings are introduced through subsequent reactions, often involving nucleophilic substitution and amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dimethylphenyl)pyrazol-4-yl]-4-pyrrolidin-3-ylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound, particularly on the aromatic rings and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings or nitrogen atoms.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(2,4-dimethylphenyl)pyrazol-4-yl]-4-pyrrolidin-3-ylpiperidine-1-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of neurology and oncology.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dimethylphenyl)pyrazol-4-yl]-4-pyrrolidin-3-ylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,4-dimethylphenyl)pyrazol-4-yl]-4-piperidin-3-ylpiperidine-1-carboxamide
  • N-[1-(2,4-dimethylphenyl)pyrazol-4-yl]-4-pyrrolidin-3-ylpyridine-1-carboxamide

Uniqueness

Compared to similar compounds, N-[1-(2,4-dimethylphenyl)pyrazol-4-yl]-4-pyrrolidin-3-ylpiperidine-1-carboxamide is unique due to its specific substitution pattern and the presence of both pyrrolidine and piperidine rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

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